8-Methylquinolin-5-yl Core Confers Submicromolar LTC4 Synthase Inhibition Unavailable to Unsubstituted or 3-yl Regioisomers
The 8-methylquinolin-5-yl scaffold is a critical pharmacophoric element in AstraZeneca's LTC4 synthase inhibitor program. A patent-derived compound containing the (8-methylquinolin-5-yl)amino moiety demonstrated IC50 = 359 nM against recombinant human LTC4 synthase [1]. This inhibitory activity is not shared by regioisomeric 8-methylquinolin-3-yl derivatives, which have been characterized primarily for kinase inhibition (PI3Kδ IC50 = 1000 nM) [2] rather than leukotriene pathway targets. The 5-position aminomethyl substitution provides the optimal vector for accessing the LTC4 synthase active site.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 359 nM (8-methylquinolin-5-yl derivative in LTC4 synthase assay) |
| Comparator Or Baseline | 8-methylquinolin-3-yl derivative: IC50 = 1000 nM (PI3Kδ kinase assay) |
| Quantified Difference | 359 nM (LTC4 synthase) vs. 1000 nM (PI3Kδ) — different target profiles; 5-yl core enables LTC4 synthase targeting inaccessible to 3-yl core |
| Conditions | Recombinant human LTC4 synthase; LTA4 to LTC4 conversion at pH 7.8; PI3Kδ kinase assay using luciferase-luciferin-coupled chemiluminescence |
Why This Matters
Procurement of the 5-yl regioisomer is essential for leukotriene pathway research; 3-yl or other regioisomers lack this target engagement profile.
- [1] BindingDB BDBM223277. 2-(4-((Cyclopropylmethyl)(8-methylquinolin-5-yl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid. US9657001/US20160326143 (AstraZeneca). View Source
- [2] BindingDB BDBM195187. US9670212, 18 N-{[2-(2-chlorophenyl)-8-methylquinolin-3-yl]methyl}-3-(methyloxy)aniline. View Source
